molecular formula C11H18ClN3O2 B1486086 Ethyl 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoate hydrochloride CAS No. 2203842-71-9

Ethyl 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoate hydrochloride

Cat. No.: B1486086
CAS No.: 2203842-71-9
M. Wt: 259.73 g/mol
InChI Key: WSHNFRVOCXMKLX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as tetrahydropyrazolo[1,5-a]pyrazines . These are aromatic heterocyclic compounds containing a pyrazolo[1,5-a]pyrazine moiety, which is a bicyclic compound made up of a pyrazole ring fused to a pyrazine ring . The ethyl propanoate group attached to it suggests that it might be an ester derivative of the parent compound .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are usually synthesized by reducing pyrazolopyrimidines with complex hydrides . The presence of substituents at certain positions can complicate the set of reaction products but makes it more attractive for medicinal chemistry because multiple stereoisomers can be formed during reduction .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Some tetrahydropyrazolo[1,5-a]pyrazines are used in medicinal chemistry due to their ability to bind to certain biological targets .

Properties

IUPAC Name

ethyl 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)4-3-9-7-10-8-12-5-6-14(10)13-9;/h7,12H,2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHNFRVOCXMKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NN2CCNCC2=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoate hydrochloride
Reactant of Route 3
Ethyl 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoate hydrochloride
Reactant of Route 4
Ethyl 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoate hydrochloride
Reactant of Route 5
Ethyl 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoate hydrochloride
Reactant of Route 6
Ethyl 3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanoate hydrochloride

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